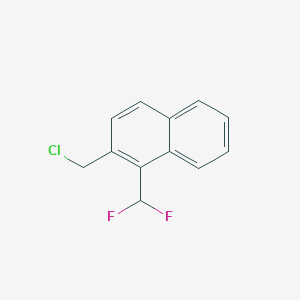

2-(Chloromethyl)-1-(difluoromethyl)naphthalene

Description

2-(Chloromethyl)-1-(difluoromethyl)naphthalene (CAS: 1261786-81-5) is a halogenated naphthalene derivative characterized by a chloromethyl (-CH₂Cl) group at position 2 and a difluoromethyl (-CHF₂) group at position 1 of the naphthalene ring . Its molecular formula is C₁₂H₉ClF₂, with a molecular weight of 226.65 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of fluorinated aromatic compounds. Limited commercial availability is noted, with only one supplier identified globally .

Properties

Molecular Formula |

C12H9ClF2 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

2-(chloromethyl)-1-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9ClF2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6,12H,7H2 |

InChI Key |

ZENIPCFLHKGNPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF2H . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Radical Reactions: Difluoromethylation via radical processes is also a notable reaction pathway.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

2-(Chloromethyl)-1-(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-(difluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The chloromethyl and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

1-Methylnaphthalene and 2-Methylnaphthalene

- Structure : 1-Methylnaphthalene (CAS: 90-12-0) and 2-methylnaphthalene (CAS: 91-57-6) have a single methyl (-CH₃) group at positions 1 and 2, respectively.

- Toxicity : Both methylnaphthalenes exhibit moderate toxicity, with 2-methylnaphthalene showing higher respiratory irritation in mice (LC₅₀: 340 mg/m³) compared to 1-methylnaphthalene (LC₅₀: 480 mg/m³) . Chronic exposure in rodents leads to hepatic and renal effects .

- Reactivity : Unlike 2-(Chloromethyl)-1-(difluoromethyl)naphthalene, methylnaphthalenes lack halogen substituents, rendering them less reactive in nucleophilic substitutions .

1,4-Dimethylnaphthalene

- Structure : 1,4-Dimethylnaphthalene (CAS: 571-58-4) has two methyl groups at positions 1 and 3.

- Applications : Used in dye synthesis and as a fluorescence quencher. Its higher symmetry reduces steric hindrance compared to the asymmetrical substitution in 2-(Chloromethyl)-1-(difluoromethyl)naphthalene .

2-(1,1-Difluoroethyl)naphthalene

- Structure : 2-(1,1-Difluoroethyl)naphthalene (CAS: 1204296-00-3) features a difluoroethyl (-CF₂CH₃) group at position 2.

- Physical Properties : Molecular weight = 192.2 g/mol, lower than 2-(Chloromethyl)-1-(difluoromethyl)naphthalene due to the absence of chlorine. The difluoroethyl group enhances lipophilicity, making it more suitable for hydrophobic applications .

Functional Group Comparison

Analytical and Toxicological Data Gaps

- 2-(Chloromethyl)-1-(difluoromethyl)naphthalene: No validated methods for quantifying metabolites in biological matrices exist, necessitating advanced techniques like GC-MS or HPLC-fluorescence detection (similar to methods used for naphthalene derivatives in food packaging ).

- Regulatory Status : Unlike 1-methylnaphthalene and 2-methylnaphthalene, which are listed in toxicological profiles by ATSDR , 2-(Chloromethyl)-1-(difluoromethyl)naphthalene lacks comprehensive safety evaluations.

Research and Development Needs

Toxicity Studies: Acute and chronic exposure assessments in mammalian models to establish NOAEL/LOAEL values.

Metabolite Identification : Development of LC-MS/MS protocols to track metabolites like chlorinated and fluorinated naphtholic acids.

Environmental Persistence : Biodegradation studies to evaluate the impact of chlorine-fluorine synergism on half-life in soil/water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.